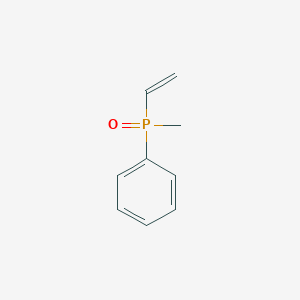
2-(Trifluoromethylthio)-benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethylthio)-benzeneboronic acid is an organoboron compound that features a trifluoromethylthio group attached to a benzene ring, which is further bonded to a boronic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylthio)-benzeneboronic acid typically involves the introduction of the trifluoromethylthio group to a benzene ring followed by the formation of the boronic acid group. One common method involves the trifluoromethylthiolation of a suitable benzene derivative, followed by borylation. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethylthio)-benzeneboronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
2-(Trifluoromethylthio)-benzeneboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethylthio)-benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity towards these targets, leading to potent biological effects. The boronic acid group can form reversible covalent bonds with active site residues, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzeneboronic acid: Similar structure but lacks the sulfur atom, which can affect its reactivity and biological activity.
2-(Trifluoromethylthio)phenylacetic acid: Contains a similar trifluoromethylthio group but differs in the position and type of functional groups attached to the benzene ring.
Trifluoromethanesulfonic acid: Contains a trifluoromethyl group but differs significantly in its overall structure and properties.
Uniqueness
2-(Trifluoromethylthio)-benzeneboronic acid is unique due to the presence of both the trifluoromethylthio and boronic acid groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
947533-17-7 |
|---|---|
Fórmula molecular |
C7H6BF3O2S |
Peso molecular |
222.00 g/mol |
Nombre IUPAC |
[2-(trifluoromethylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O2S/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H |
Clave InChI |
KSFRBBDVEFOBBU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1SC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Aminobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12864100.png)

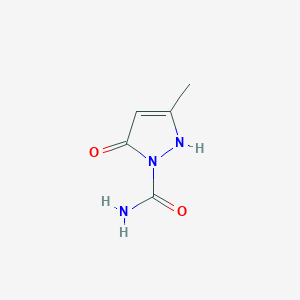
![2-(Difluoromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12864124.png)
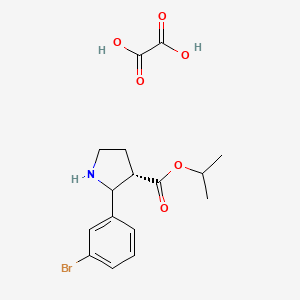

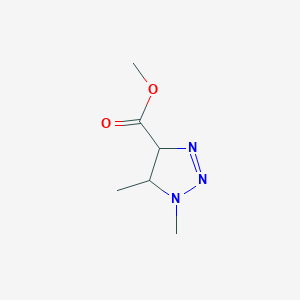
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)
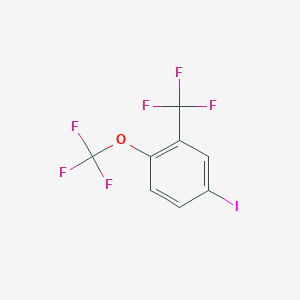


![2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
